molecular formula C18H13NO6 B5678261 4-methyl-2-oxo-2H-chromen-7-yl 4-methyl-3-nitrobenzoate

4-methyl-2-oxo-2H-chromen-7-yl 4-methyl-3-nitrobenzoate

Cat. No. B5678261
M. Wt: 339.3 g/mol
InChI Key: SBMLZTVIFFOYOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-methyl-2-oxo-2H-chromen-7-yl 4-methyl-3-nitrobenzoate involves multiple steps, including reactions that form complex hydrogen-bonded structures or utilize domino reactions for the formation of functionalized derivatives. For example, domino reactions have been used to synthesize functionalized dibenzo[b,d]pyrans, showcasing the flexibility and utility of reactions involving chromene derivatives (Korotaev et al., 2013). Additionally, compounds like 2-oxo-2H-chromen-4-yl 4-methylbenzoate highlight the variety of structures that can be achieved through careful synthetic design, demonstrating the relevance of these strategies to the synthesis of this compound (Abou et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound often features significant hydrogen bonding, contributing to their stability and potential for forming crystalline structures. For instance, hydrogen-bonded chains and sheets have been observed in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and related molecules, indicating the importance of these interactions in determining the molecular conformation and packing (Portilla et al., 2007).

Chemical Reactions and Properties

The reactivity of chromene derivatives, such as those related to this compound, includes their participation in domino reactions leading to a variety of functionalized molecules. These reactions underscore the chemical versatility and potential for further transformation of chromene-based compounds (Korotaev et al., 2013).

Physical Properties Analysis

The crystal structures of related compounds provide insights into the physical properties of this compound. The arrangement of molecules in the crystal lattice can be influenced by hydrogen bonding and π-π stacking interactions, affecting the compound's solubility, melting point, and other physical properties (Abou et al., 2012).

Chemical Properties Analysis

Chemical properties, such as reactivity towards nucleophiles or electrophiles, are crucial for understanding the behavior of this compound in various reactions. Studies on similar compounds reveal how substituents on the chromene and benzoate moieties can influence these properties, offering insights into designing reactions for synthesizing derivatives or conducting functional group transformations (Korotaev et al., 2013).

properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 4-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO6/c1-10-3-4-12(8-15(10)19(22)23)18(21)24-13-5-6-14-11(2)7-17(20)25-16(14)9-13/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMLZTVIFFOYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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